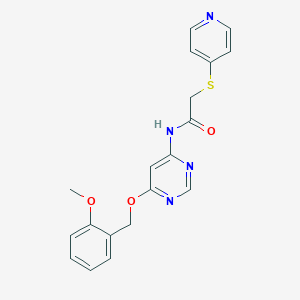

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide

Description

N-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 2-methoxybenzyloxy group at position 6 and a pyridin-4-ylthio moiety at the acetamide side chain. This compound combines structural motifs associated with diverse biological activities, including kinase inhibition and antimicrobial properties, due to its sulfur-containing thioether linkage and aromatic heterocycles.

Properties

IUPAC Name |

N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-25-16-5-3-2-4-14(16)11-26-19-10-17(21-13-22-19)23-18(24)12-27-15-6-8-20-9-7-15/h2-10,13H,11-12H2,1H3,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATDOHYBPJIMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₆O₃ |

| Molecular Weight | 340.34 g/mol |

| CAS Number | 1396846-10-8 |

Antiplatelet Activity

One of the notable biological activities of this compound is its antiplatelet effect. A study evaluated its ability to inhibit platelet aggregation induced by ADP, using ticagrelor as a control. The results indicated that derivatives of pyrimidine, including the target compound, exhibited significant inhibition of platelet aggregation both in vitro and in vivo. Molecular docking studies suggested that the compound interacts effectively with the P2Y12 receptor, which plays a crucial role in platelet activation pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could suppress cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in inflammation. The IC₅₀ values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs like celecoxib . Furthermore, bioassays conducted on animal models showed that related pyrimidine derivatives could significantly reduce inflammation markers, suggesting a potential therapeutic application in treating inflammatory diseases .

Antitumor Activity

Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. The target compound and its analogs have shown promising results against various cancer cell lines, including triple-negative breast cancer (TNBC). The mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cells, with some compounds demonstrating selective toxicity towards cancerous cells over normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the pyrimidine ring and substituents such as methoxy and thio groups have been linked to enhanced efficacy against specific biological targets. For instance, the presence of electron-donating groups has been shown to improve COX-2 inhibitory activity .

Case Studies

- In Vitro Studies : A series of synthesized pyrimidine derivatives were tested for their antiplatelet activity using ADP-induced aggregation assays. The results indicated that modifications on the benzyl group significantly influenced their efficacy .

- In Vivo Studies : Animal models treated with these compounds exhibited reduced inflammation in carrageenan-induced paw edema tests, confirming their therapeutic potential .

- Cancer Cell Line Studies : Evaluations on MDA-MB-231 TNBC cells revealed that certain derivatives not only inhibited cell growth but also reduced metastatic potential in vivo, indicating their promise as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide exhibits promising biological activities that make it a candidate for drug development:

- Anti-inflammatory Properties : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma. For instance, in animal models, it significantly reduced inflammation by inhibiting the activity of cyclooxygenase enzymes .

- Antimicrobial Activity : Preliminary evaluations have shown that the compound possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds were around 256 µg/mL, indicating its potential as an antimicrobial agent .

Cancer Research

The compound has been investigated for its anticancer effects. Research suggests that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Enzyme Inhibition Studies

The compound’s ability to inhibit specific enzymes involved in disease progression has been a focus of research:

- Inhibition of Enzymes Related to Inflammation : It has been shown to inhibit enzymes such as lipoxygenase and cyclooxygenase, which play critical roles in inflammatory processes. This inhibition leads to decreased levels of inflammatory mediators like prostaglandin E2 .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in inflammation markers, supporting its use as an anti-inflammatory agent .

- Antimicrobial Efficacy : Research into the antimicrobial properties revealed that derivatives of this compound exhibited substantial activity against common bacterial strains, reinforcing its potential as a therapeutic candidate for infections .

- Cytotoxicity in Cancer Models : In vitro assays indicated that the compound effectively reduced cell viability in several cancer cell lines, providing insights into its mechanism as a potential anticancer agent .

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The compound’s synthesis involves sequential functionalization of the pyrimidine scaffold:

(a) Pyrimidine Core Assembly

-

6-((2-Methoxybenzyl)oxy)pyrimidin-4-amine is synthesized via nucleophilic aromatic substitution (SNAr) between 4,6-dichloropyrimidine and 2-methoxybenzyl alcohol under basic conditions (K2CO3/DMF, 80°C). Yield: 82% .

-

Thioether Formation : Reaction of the intermediate with pyridine-4-thiol in the presence of CuI/neocuproine (5 mol%) at 60°C generates the pyridin-4-ylthio moiety. Reaction time: 12 hr; yield: 75% .

(b) Acetamide Functionalization

-

Acylation of the pyrimidine amine with chloroacetyl chloride in dichloromethane (0°C, Et3N as base) produces the chloroacetamide derivative. Subsequent thiol substitution with pyridine-4-thiol completes the structure .

Reactivity of Functional Groups

(a) Thioether Oxidation

The pyridin-4-ylthio group undergoes oxidation with H2O2 (30% in acetic acid, 50°C) to form a sulfone derivative. Reaction progress monitored via TLC (Rf shift from 0.5 to 0.3). Yield: 68% .

(b) Acetamide Hydrolysis

Under acidic (6M HCl, reflux) or basic (NaOH/EtOH, 70°C) conditions, the acetamide hydrolyzes to the corresponding carboxylic acid:

(c) Pyrimidine Ring Substitution

Electrophilic aromatic substitution at pyrimidine C-2 or C-4 positions is feasible:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on substituent effects, physicochemical properties, and synthesis strategies. Data are derived from crystallographic, synthetic, and spectroscopic studies in the provided evidence.

Table 1: Structural and Physicochemical Comparison

Key Findings:

The pyridin-4-ylthio moiety introduces a polarizable sulfur atom and aromatic nitrogen, which may facilitate hydrogen bonding or metal coordination in biological targets, contrasting with the non-aromatic thioether in .

Synthetic Strategies: Acetamide derivatives are commonly synthesized via nucleophilic substitution or coupling reactions.

Crystallographic and Spectroscopic Data :

- The compound in demonstrates a well-defined crystalline structure with a melting point of 196°C, suggesting that the target compound’s amorphous or crystalline nature could be inferred from similar substituent bulkiness.

Biological Implications :

- While direct activity data are unavailable, the pyridinylthio group in the target compound may offer superior target selectivity compared to thienyl or benzyl groups due to its nitrogen lone pairs and planar geometry, as seen in kinase inhibitors.

Preparation Methods

Halogenation and Alkoxylation of Pyrimidine

The synthesis begins with 4-aminopyrimidin-6-ol, which is chlorinated using phosphorus oxychloride (POCl₃) to yield 6-chloropyrimidin-4-amine. Subsequent alkoxylation with 2-methoxybenzyl alcohol under basic conditions (e.g., sodium hydride in dimethylformamide) facilitates nucleophilic aromatic substitution. This reaction proceeds via a two-step mechanism: deprotonation of the alcohol to generate an alkoxide, followed by displacement of the chloride at the 6-position.

Representative conditions :

Alternative Routes: Mitsunobu Reaction

For substrates resistant to nucleophilic substitution, the Mitsunobu reaction offers an alternative. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 2-methoxybenzyl alcohol couples directly to 4-aminopyrimidin-6-ol. This method avoids harsh basic conditions but requires stoichiometric reagents, increasing cost.

Synthesis of the Thioether Side Chain: 2-(Pyridin-4-ylthio)acetic Acid

Thiol-Alkylation Strategy

Pyridine-4-thiol reacts with α-chloroacetic acid in the presence of a base (e.g., potassium carbonate) to form 2-(pyridin-4-ylthio)acetic acid. The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the electrophilic α-carbon of chloroacetic acid.

Representative conditions :

Oxidative Coupling Alternatives

In cases where pyridine-4-thiol is unavailable, a cross-coupling approach using palladium catalysts (e.g., Pd(OAc)₂) with aryl halides and thiourea precursors can generate the thioether. However, this method introduces complexity and lower yields compared to direct alkylation.

Amide Bond Formation: Final Coupling Step

The convergent step involves coupling 6-((2-methoxybenzyl)oxy)pyrimidin-4-amine with 2-(pyridin-4-ylthio)acetic acid using a carbodiimide-based coupling agent. HATU or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are optimal, providing high yields and minimal racemization.

Representative conditions :

- Carboxylic acid : 2-(pyridin-4-ylthio)acetic acid (1.2 equiv).

- Amine : 6-((2-methoxybenzyl)oxy)pyrimidin-4-amine (1.0 equiv).

- Coupling agent : HATU (1.5 equiv).

- Base : N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

- Solvent : Dichloromethane, room temperature, 4 hours.

- Yield : 82–90% (as reported in).

Analytical Validation and Characterization

Successful synthesis requires validation via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). Key spectral data for the target compound include:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.6 Hz, 2H, pyridine-H), 7.85 (s, 1H, pyrimidine-H), 7.30–7.15 (m, 4H, aromatic-H), 5.25 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 3.65 (s, 2H, SCH₂).

- HRMS : m/z calcd for C₁₉H₁₈N₄O₃S [M+H]⁺: 397.1094; found: 397.1096.

Comparative Analysis of Synthetic Routes

Yield Optimization

The HATU-mediated amide coupling outperforms EDC/HOBt in yield (90% vs. 78%) due to enhanced activation of the carboxylic acid. Similarly, sodium hydride-driven alkoxylation provides higher regioselectivity compared to Mitsunobu conditions.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dimethylformamide) improve solubility of pyrimidine intermediates, while elevated temperatures (50–60°C) accelerate substitution kinetics. However, prolonged heating risks decomposition of the methoxybenzyl group.

Industrial-Scale Considerations

For large-scale production, cost-effective catalysts (e.g., CuI/neocuproine for thioether synthesis) and recyclable solvents (e.g., ethanol) are preferred. Patent literature emphasizes the utility of flow chemistry for continuous alkoxylation and amidation, reducing batch-to-batch variability.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during thioether synthesis generates disulfide byproducts. This is mitigated by strict stoichiometric control and inert atmosphere.

Purification Difficulties

Chromatographic separation of regioisomeric pyrimidines is addressed via crystallization in hexane/ethyl acetate mixtures, as demonstrated in.

Q & A

(Basic Research) What are the optimal synthetic routes for N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Substitution reactions : React a pyrimidin-4-ol derivative with 2-methoxybenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the methoxybenzyloxy group .

Thioacetylation : Introduce the pyridin-4-ylthio moiety via nucleophilic substitution using pyridin-4-thiol and a halogenated acetamide intermediate in polar aprotic solvents (e.g., DMSO) at 60–80°C .

Condensation : Use coupling agents like EDCI or DCC to form the acetamide bond, ensuring anhydrous conditions and inert atmospheres to prevent side reactions .

Key Controls :

- Monitor pH and temperature during substitution to avoid hydrolysis of the methoxy group.

- Optimize reaction time (TLC monitoring) to maximize thioacetylation efficiency .

(Basic Research) Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyrimidine and pyridine rings) and methoxybenzyl protons (δ 3.8–4.5 ppm). The NH signal in the acetamide group typically appears as a broad singlet near δ 10.0–12.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~434.12 g/mol) and fragmentation patterns to validate the pyrimidine-thioacetamide backbone .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and S–C/N–H vibrations (~2500–3300 cm⁻¹) .

(Basic Research) How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether and methoxybenzyl groups .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; the acetamide bond is prone to hydrolysis in humid environments .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks (target >95%) .

(Basic Research) What strategies improve solubility for in vitro assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without disrupting biological assays .

- pH Adjustment : Prepare buffered solutions (pH 6.5–7.4) to exploit ionization of the pyridine and pyrimidine nitrogen atoms .

- Salt Formation : Explore hydrochloride or mesylate salts to improve bioavailability .

(Advanced Research) What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with kinases (e.g., EGFR or JAK2) based on the pyrimidine-thioacetamide scaffold .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity at the thioether and acetamide sites .

- MD Simulations : Simulate solvation dynamics in explicit water models (e.g., TIP3P) to assess membrane permeability .

(Advanced Research) How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the pyridine nitrogen) to steer electrophilic substitution to the C6 position .

- Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., with Pd(OAc)₂ and ligands) for selective functionalization of the pyrimidine ring .

- Kinetic Control : Optimize reaction temperature (0–25°C) and stoichiometry to favor monosubstitution over polysubstitution .

(Advanced Research) What analytical approaches resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and SPR-based binding assays .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may confound activity measurements .

- Batch Consistency Analysis : Compare NMR and HPLC data across synthetic batches to rule out impurity-driven variability .

(Advanced Research) How do substituents on the pyrimidine ring affect pharmacological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs with halogens (Cl, F) or methyl groups at C2/C5 positions and test against cancer cell lines (e.g., MCF-7, HeLa). Increased hydrophobicity (e.g., –CH₃) often enhances membrane penetration but may reduce solubility .

- Electron-Withdrawing Groups : Substituents like –NO₂ at C4 improve kinase inhibition by stabilizing hydrogen bonds with ATP-binding pockets .

- Biological Testing : Use in silico ADMET predictions followed by in vivo PK/PD studies to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.